(2S,5R)-1,2,5-trimethylpiperazine;hydrochloride

Chiral Resolution Asymmetric Synthesis Natural Product Synthesis

Secure the defined (2S,5R) stereoisomer—this is not a generic piperazine. The precise spatial orientation of its methyl groups is essential for stereoselective applications like the synthesis of the natural product nigragillin. The hydrochloride salt ensures optimal solubility, stability, and crystallinity for reliable asymmetric catalysis and chiral building block research. Confirm your supplier provides this specific enantiomer to avoid inactive or differing reaction outcomes.

Molecular Formula C7H17ClN2
Molecular Weight 164.67 g/mol
Cat. No. B12923556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5R)-1,2,5-trimethylpiperazine;hydrochloride
Molecular FormulaC7H17ClN2
Molecular Weight164.67 g/mol
Structural Identifiers
SMILESCC1CNC(CN1C)C.Cl
InChIInChI=1S/C7H16N2.ClH/c1-6-5-9(3)7(2)4-8-6;/h6-8H,4-5H2,1-3H3;1H/t6-,7+;/m1./s1
InChIKeyHTJODMQOZCPIRR-HHQFNNIRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,5R)-1,2,5-Trimethylpiperazine Hydrochloride: Chiral Building Block and Nigragillin Precursor


(2S,5R)-1,2,5-trimethylpiperazine hydrochloride (CAS: 1152111-42-6) is a chiral, C-substituted piperazine derivative. It is a heterocyclic amine featuring a six-membered ring with methyl substituents at the 1, 2, and 5 positions, configured specifically as (2S,5R) [1]. This precise stereochemistry is its primary defining characteristic, influencing its physical properties and dictating its use in stereoselective applications [2]. The hydrochloride salt form (MW: 164.68 g/mol) is commonly utilized to enhance solubility and stability for handling and storage [2].

Why (2S,5R)-1,2,5-Trimethylpiperazine Hydrochloride Cannot Be Casually Substituted by Isomers or Other Salts


Substituting (2S,5R)-1,2,5-trimethylpiperazine hydrochloride with another in-class compound is not scientifically valid due to the critical role of its defined (2S,5R) stereochemistry. The specific spatial orientation of its methyl groups directly impacts its function as a chiral building block in asymmetric synthesis and as a precursor to specific natural products like nigragillin [1]. Other trimethylpiperazine isomers (e.g., (2R,5S), (2S,5S), or racemic mixtures) possess different three-dimensional shapes, which can lead to completely different reaction outcomes or biological activities [2]. Similarly, choosing a different salt form (e.g., free base, oxalate) will alter key physicochemical properties like solubility, stability, and crystallinity, which are often optimized for the hydrochloride salt .

Quantitative Evidence for the Differentiated Value of (2S,5R)-1,2,5-Trimethylpiperazine Hydrochloride


Defined (2S,5R) Stereochemistry vs. Racemate or Other Isomers

The primary and most critical differentiator for (2S,5R)-1,2,5-trimethylpiperazine hydrochloride is its precise stereochemical configuration. This is a binary property: the molecule has two defined stereocenters at the 2 and 5 positions, confirmed by its InChIKey (HTJODMQOZCPIRR-HHQFNNIRSA-N) which is unique to this specific enantiomer [1]. In contrast, a racemic mixture contains both the (2S,5R) and (2R,5S) enantiomers, and other isomers like (2S,5S) or (2R,5R) have entirely different spatial arrangements [2].

Chiral Resolution Asymmetric Synthesis Natural Product Synthesis

Hydrochloride Salt Form: Solubility and Handling vs. Free Base

The hydrochloride salt form is a deliberate choice to improve the compound's physicochemical properties for research and industrial use. The target compound is supplied as the hydrochloride salt, with a molecular weight of 164.68 g/mol and the formula C7H17ClN2 [1]. The corresponding free base ((2S,5R)-1,2,5-trimethylpiperazine) has a lower molecular weight of 128.22 g/mol and the formula C7H16N2 . The hydrochloride salt is noted for enhanced solubility in aqueous or polar organic solvents and improved stability for handling and storage compared to the free base .

Salt Selection Solubility Enhancement Crystallography

Physicochemical Properties: Rotatable Bond Count and Polarity

The methyl substitution pattern on the piperazine ring results in a conformationally restricted structure with specific physicochemical properties. The (2S,5R)-1,2,5-trimethylpiperazine core has a rotatable bond count of 0 [1], which means the methyl groups are fixed in their spatial orientation. This is in contrast to other piperazines with longer-chain substituents that have greater conformational freedom. Its topological polar surface area (TPSA) is 15.3 Ų and its computed LogP is 0.2984 , indicating a moderately lipophilic character.

Conformational Restriction Lipophilicity Drug Design

Targeted Research Applications for (2S,5R)-1,2,5-Trimethylpiperazine Hydrochloride


Asymmetric Synthesis and Chiral Building Block

This compound's primary value is as a chiral building block for constructing more complex, stereochemically defined molecules . Its rigid (2S,5R) configuration provides a predictable three-dimensional scaffold, which is essential in asymmetric catalysis and the stereoselective synthesis of potential drug candidates where controlling the 3D orientation of atoms is critical for target binding.

Synthesis of the Natural Product Nigragillin

The (2S,5R) stereoisomer is the specific precursor for the formal condensation with (2E,4E)-hexa-2,4-dienoic acid to yield the natural product nigragillin [1]. This specific application is stereospecific; the use of any other isomer of 1,2,5-trimethylpiperazine would result in the synthesis of a different stereoisomer of nigragillin, which may have distinct biological properties or be inactive.

Crystallography and Salt Form Studies

The hydrochloride salt form is specifically utilized for protonation equilibrium and salt crystallography studies . Its defined stereochemistry and favorable salt form make it a useful model compound for investigating how chirality and counterions affect solid-state packing, hydrogen-bonding networks, and the overall crystal structure of piperazine derivatives.

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